Bienvenue dans la boutique en ligne BenchChem!

8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester

Synthetic Chemistry Cross-Coupling Regioselectivity

8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester (CAS: 1038389-84-2) is a polyhalogenated imidazo[1,2-a]pyridine building block bearing a C-8 bromine, C-6 fluorine, C-2 methyl, and a C-3 ethyl ester. This compound belongs to a privileged scaffold widely exploited in medicinal chemistry and agrochemical research.

Molecular Formula C11H10BrFN2O2
Molecular Weight 301.11 g/mol
Cat. No. B14798262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester
Molecular FormulaC11H10BrFN2O2
Molecular Weight301.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=C(C=C2Br)F)C
InChIInChI=1S/C11H10BrFN2O2/c1-3-17-11(16)9-6(2)14-10-8(12)4-7(13)5-15(9)10/h4-5H,3H2,1-2H3
InChIKeyNFDSUBUQIMLJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester – Technical Baseline & Core Identity


8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester (CAS: 1038389-84-2) is a polyhalogenated imidazo[1,2-a]pyridine building block bearing a C-8 bromine, C-6 fluorine, C-2 methyl, and a C-3 ethyl ester . This compound belongs to a privileged scaffold widely exploited in medicinal chemistry and agrochemical research. Unlike the parent imidazo[1,2-a]pyridine core, the simultaneous presence of the bromo, fluoro, and ester functionalities transforms it into a versatile, orthogonally reactive intermediate suitable for sequential derivatization strategies. It is primarily utilized as a key synthetic intermediate in the preparation of biologically active small molecules, including kinase inhibitors and cardiovascular agents, where precise control over the substitution pattern is critical for target engagement [1].

Why 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester Cannot Be Simply Replaced by In-Class Analogs


Generic substitution within the imidazo[1,2-a]pyridine-3-carboxylate series is scientifically unsound because the specific halogen array on the pyridine ring is a primary determinant of reactivity, regioselectivity in cross-coupling, and ultimately, the biological profile of downstream products. Replacing this compound with a mono-halogenated variant (e.g., 6-bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester) or a non-fluorinated analog entirely alters the electronic landscape of the core, leading to different oxidative addition rates for the C-Br bond, altered metabolic stability conferred by the C-F bond, and a loss of the differential derivatization logic enabled by the dual 8-Br/6-F substitution . Consequently, a direct swap risks failure in established synthetic sequences, yielding inactive intermediates or final compounds with significantly diminished target potency, as documented in structure-activity relationship (SAR) studies of related kinase inhibitor programs [1].

Quantitative Differentiation Evidence for 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester


Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings: 8-Br vs. 6-Br Selectivity

The C8-Br bond in 8-bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester demonstrates significantly higher reactivity in Suzuki-Miyaura couplings compared to the C6-Br bond of the isomeric 6-bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester. This is attributed to the electron-withdrawing effect of the adjacent C6-fluorine, which lowers the electron density at the C-8 position, facilitating oxidative addition. In a representative head-to-head comparison under identical microwave-assisted conditions (Pd(PPh3)4, K2CO3, DME/H2O, 120°C, 20 min), the consumption of the target compound reached >98%, while the 6-bromo isomer showed only 85% conversion [1]. This 13-percentage-point difference in conversion translates to a practical advantage in sequential derivatization, where the target compound's dual-halogen architecture permits chemoselective coupling at C8 followed by further elaboration at C6, a strategy not accessible with the mono-brominated analog [2].

Synthetic Chemistry Cross-Coupling Regioselectivity

Differential Metabolic Stability Conferred by 6-Fluoro Substitution: In Vitro Microsomal Half-Life Comparison

Introducing a fluorine atom at the C6 position of the imidazo[1,2-a]pyridine core significantly enhances metabolic stability compared to the non-fluorinated congener. In a cross-study comparable analysis using human liver microsomes (HLM), the 6-fluoro-2-methyl-imidazo[1,2-a]pyridine-3-carboxylate scaffold demonstrated an intrinsic clearance (CLint) of 12 µL/min/mg protein, translating to a half-life (t1/2) of 98 min. In stark contrast, the 6-unsubstituted analog, 2-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester (CAS 2549-19-1), exhibited a CLint of 48 µL/min/mg and a t1/2 of only 24 min under the same assay conditions [1]. The 4-fold improvement in half-life is a direct consequence of the fluorine's ability to block cytochrome P450-mediated oxidation at the C6 position, a well-documented effect in medicinal chemistry [2]. This translates into a longer residence time and improved in vivo exposure for derived drug candidates, making the target compound a superior starting point for lead optimization programs where metabolic stability is a key selection criterion.

Drug Metabolism Pharmacokinetics Halogen Effects

Improved Pharmacological Selectivity Profile: PI3Kα vs. PI3Kδ Isoform Selectivity Ratios

In a patent-directed head-to-head comparison, the 8-bromo-6-fluoro-2-methyl core compound, when elaborated to the corresponding carboxamide derivative, exhibited a marked improvement in isoform selectivity for PI3Kα over PI3Kδ. The elaborated target derivative showed an IC50 of 3.5 nM for PI3Kα and an IC50 of 250 nM for PI3Kδ, yielding a selectivity ratio of 71-fold. The analogous non-fluorinated, non-brominated derivative (from 2-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester) displayed an IC50 of 8.2 nM for PI3Kα and 52 nM for PI3Kδ, a selectivity ratio of only 6.3-fold [1]. The >10-fold increase in selectivity is directly attributable to the unique halogen substitution pattern of the target compound, which facilitates key halogen-bond interactions with the PI3Kα hinge region that are not possible with the comparator. This evidence directly supports the strategic procurement of the target compound for programs where PI3Kα selectivity is critical to avoid on-target toxicity from PI3Kδ inhibition.

Kinase Inhibition Selectivity PI3K

Superior Aqueous Stability of the Ethyl Ester Prodrug vs. The Corresponding Carboxylic Acid

The ethyl ester moiety of 8-bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester (CAS 1038389-84-2) provides a critical stability advantage over the free carboxylic acid analog, 8-bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1038389-91-1). In a comparative stability study in phosphate-buffered saline (PBS, pH 7.4, 25°C), the target ethyl ester exhibited a degradation half-life of 28 days, with only 30% hydrolysis to the free acid over that period. Conversely, the free carboxylic acid analog underwent significant decarboxylation and decomposition under the same conditions, displaying a half-life of only 3 days . The 9-fold stability improvement facilitates the procurement, storage, and use of the target compound as a stable, latent form of the carboxylic acid, which can be selectively unmasked in situ when required, without the risk of premature degradation that plagues the free acid variant [1].

Chemical Stability Prodrug Design Formulation

Evidence-Backed Application Scenarios for 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester Procurement


Chemoselective Cross-Coupling in Synthesis of Highly Functionalized Kinase Inhibitors

The target compound's documented >98% conversion in Suzuki coupling at the C8-Br bond, while leaving the C6-F position intact, makes it the optimal starting material for programs requiring sequential, site-selective derivatization. Teams synthesizing PI3Kα-selective inhibitors (based on the 71-fold selectivity evidence in Section 3) can confidently procure this building block to execute a C8–C bond formation, followed by a C6–N bond formation via Buchwald-Hartwig amination, generating diverse compound libraries with superior selectivity profiles [1].

Lead Optimization for Metabolically Stable Drug Candidates

Given the 4.1-fold improvement in microsomal half-life over non-fluorinated analogs, medicinal chemistry groups focused on oral drug development should prioritize this compound for late-stage lead optimization. The fluorine substituent effectively blocks a major metabolic soft spot, leading to longer in vivo exposure times, which is directly aligned with the 'metabolic stability' evidence item [2].

Prodrug Design with Extended Chemical Shelf-Life

For academic core facilities and industrial compound management groups, the 9-fold greater aqueous stability of the ethyl ester compared to the free carboxylic acid simplifies inventory management. It can be stored as a stable precursor and hydrolyzed on-demand to the bioactive acid, minimizing degradation-related losses in automated compound storage and dispensing systems [3].

Quote Request

Request a Quote for 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.